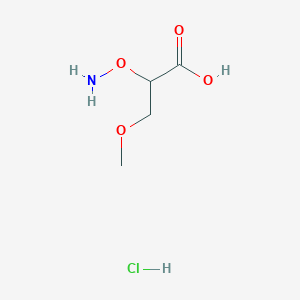

2-(Aminooxy)-3-methoxypropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Aminooxy)propanoic acid” is a compound with the molecular weight of 141.55 . It’s a powder at room temperature . “Aminooxyacetic acid”, often abbreviated as AOA or AOAA, is a compound that inhibits 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down .

Molecular Structure Analysis

The InChI code for “2-(Aminooxy)propanoic acid” is1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H . Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .Physical and Chemical Properties Analysis

“2-(Aminooxy)propanoic acid” is a powder at room temperature with a melting point of 166-167°C .Scientific Research Applications

Synthesis and Characterization of Amino Acids

Research has demonstrated the synthesis and resolution of specific amino acids, highlighting methods for preparing constituent amino acids in AM-toxins and exploring their structural properties through various spectroscopic and crystallographic methods. These studies contribute to our understanding of amino acid synthesis and their potential applications in pharmaceuticals and biotechnology (Shimohigashi, Lee, & Izumiya, 1976).

Antioxidant Activity

Investigations into hydroxycinnamic acid derivatives have shown effective antioxidation properties, particularly in preventing the peroxidation of human low-density lipoprotein (LDL). This research provides insight into the protective effect of these compounds against free radical-induced damage, which has implications for cardiovascular health and the development of antioxidant therapies (Cheng, Dai, Zhou, Yang, & Liu, 2007).

Organogelators and Corrosion Inhibition

Studies have explored the gelation properties of certain amides derived from bile acids, demonstrating their effectiveness in thickening neutral and acidic water solutions. This research may have applications in the development of new materials and in the field of soft matter physics (Valkonen, Lahtinen, Virtanen, Kaikkonen, & Kolehmainen, 2004). Additionally, the study of corrosion control using specific compounds shows promise for protecting metals in acidic environments, offering potential benefits for industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Biotechnological Applications

Research into the bio-production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria highlights the potential of microbial cell factories in producing valuable chemicals from renewable resources. This work contributes to the field of metabolic engineering and synthetic biology, aiming to develop efficient methods for the industrial production of bio-based chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-aminooxy-3-methoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4.ClH/c1-8-2-3(9-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLDLCIBKRSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)

![(2E)-2-(BENZENESULFONYL)-3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2688081.png)

![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2688085.png)